molecular formula C18H14N2O3 B2642749 3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 866039-91-0

3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2642749
CAS No.: 866039-91-0
M. Wt: 306.321
InChI Key: WUQFWCGDTAOPLD-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a fused heterocyclic compound featuring a benzofuropyrimidinone core with a 4-methoxybenzyl substituent at the 3-position. Benzofuropyrimidinones are recognized for their diverse biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory properties . Synthetically, derivatives of this scaffold are often prepared via condensation reactions, such as the treatment of Schiff bases with triethyl orthoformate, as demonstrated in the synthesis of related 8-bromo derivatives . Structural characterization typically involves NMR, LC-MS, and X-ray crystallography .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-22-13-8-6-12(7-9-13)10-20-11-19-16-14-4-2-3-5-15(14)23-17(16)18(20)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQFWCGDTAOPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclodehydrogenation of 5-phenyl-barbituric acids using palladium-charcoal or the oxidation of 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids . These reactions are carried out under controlled conditions to ensure the formation of the desired benzofuro[3,2-d]pyrimidine core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuro[3,2-d]pyrimidines.

Scientific Research Applications

3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In organic electronics, its role as an electron-transport-type host involves facilitating the movement of electrons within the device, enhancing efficiency. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects at the 2- and 3-Positions

  • 3-Isopropyl-2-(4-methoxyphenoxy) Derivative: The isopropyl group at position 3 and phenoxy at position 2 create a planar molecular structure stabilized by intramolecular C–H···O hydrogen bonds (monoclinic crystal system, P21/c space group) . This derivative’s melting point (>270°C) exceeds that of thieno analogs due to stronger intermolecular interactions .
  • 3-Phenyl-2-(prop-2-ynyloxy) Derivative : The propargyloxy group at position 2 introduces alkyne functionality, enabling click chemistry modifications. The planar benzofuro core (max. deviation: 0.045 Å) suggests rigidity beneficial for target binding .

Table 2: Substituent Impact on Benzofuropyrimidinones

Compound 3-Position 2-Position m.p. (°C) Notable Properties
Target Compound 4-Methoxybenzyl Unsubstituted N/A Balanced lipophilicity
3-Isopropyl-2-(4-methoxyphenoxy) Isopropyl 4-Methoxyphenoxy >270 Intramolecular H-bonding, high stability
3-Phenyl-2-(prop-2-ynyloxy) Phenyl Propargyloxy N/A Alkyne functionality for bioconjugation

Halogenated and Sulfur-Containing Derivatives

  • 8-Bromo-2-(2-chlorophenyl) Derivative: Bromine at position 8 and chlorophenyl at position 2 enhance halogen bonding capabilities, critical for kinase inhibition. The SMILES notation (Clc4ccccc4C2=Nc1c3c(oc1C(=O)N2)ccc(Br)c3) highlights its extended π-system .

Table 3: Halogenated and Sulfur-Containing Analogs

Compound Halogen/Sulfur Group Biological Relevance
8-Bromo-2-(2-chlorophenyl) Br, Cl Enhanced kinase binding
3-(3-Methylphenyl)-2-thioxo S=O Increased H-bonding capacity

Biological Activity

3-(4-Methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the benzofuro[3,2-d]pyrimidine family. Its unique structure, characterized by a benzofuran ring fused to a pyrimidine ring with a methoxybenzyl substituent, suggests potential for various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H14N2O3
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 866039-91-0

Anticancer Activity

Research indicates that derivatives of benzofuro[3,2-d]pyrimidine, including 3-(4-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one, exhibit significant anticancer properties. These compounds are known to inhibit various protein kinases that play critical roles in cell growth and proliferation. For example:

  • Mechanism : The inhibition of protein kinases prevents the phosphorylation of target proteins involved in cell cycle regulation and apoptosis, leading to reduced tumor growth.
  • Case Study : A study demonstrated that similar compounds showed IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Study Findings : In vitro tests revealed that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-(4-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is crucial for its therapeutic application:

  • Absorption : The compound's lipophilicity suggests favorable absorption characteristics.
  • Distribution : Its molecular weight and structure indicate potential distribution across biological membranes.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve oxidation and conjugation reactions.

Research Applications

The unique structure of 3-(4-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one makes it a candidate for various research applications:

  • Drug Development : Its potential as an anticancer agent encourages further exploration in drug discovery programs.
  • Organic Electronics : The compound has been studied as an electron transport material in organic light-emitting diodes (OLEDs), showcasing its versatility beyond medicinal chemistry.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Benzofuro[2,3-d]pyrimidinesSimilar core structureAnticancer properties
Thieno[2,3-d]pyrimidin-4(3H)-onesThiophene ring instead of furanAntitubercular activity
2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochlorideAmino derivativeAntimicrobial activity

Q & A

Q. What are the common synthetic routes for 3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one?

The compound is typically synthesized via aza-Wittig reactions , which enable efficient cyclization to form the benzofuropyrimidinone core. Key steps include:

  • Reacting iminophosphoranes with carbonyl derivatives to form intermediates.
  • Cyclization under mild conditions (e.g., room temperature, polar solvents like DMF) to yield the fused heterocyclic system .
  • Methoxybenzyl substitution is achieved using nucleophilic aromatic substitution or alkylation reactions, as demonstrated in analogous pyrimidinone syntheses .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural confirmation. For example:

  • Crystallization in ethanol or methanol yields monoclinic crystals (space group P2₁/n) with unit cell parameters (e.g., a = 10.19 Å, b = 13.62 Å, c = 12.52 Å, β = 105.4°).
  • Refinement using SHELXL software validates bond lengths, angles, and torsion angles, resolving ambiguities in NMR or mass spectrometry data .

Q. What biological activities are associated with benzofuropyrimidinone derivatives?

Reported activities include:

  • Antitumor potential : Derivatives interact with DNA topoisomerases or kinase pathways, as seen in analogs with substituted amino groups .
  • Antimicrobial and anti-inflammatory effects : Structural analogs show activity against Plasmodium falciparum (malaria) and COX-2 inhibition .

Advanced Research Questions

Q. How can cyclization conditions be optimized during synthesis to improve yields?

Cyclization efficiency depends on:

  • Solvent polarity : DMF or DMSO enhances reaction rates compared to non-polar solvents.
  • Catalysis : Nano-iron or palladium catalysts improve regioselectivity in analogous thienopyrimidinone syntheses .
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions, as observed in aza-Wittig protocols .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Contradictions often arise from dynamic processes (e.g., tautomerism or solvent effects). Mitigation strategies include:

  • Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts).
  • Cross-validation with XRD : Confirms solid-state conformation and hydrogen-bonding networks .
  • Computational modeling : DFT calculations predict dominant tautomers and verify spectral assignments .

Q. What structure-activity relationships (SARs) guide the design of bioactive derivatives?

Key SAR insights include:

  • Substituent position : 2-Amino or 6-alkynyl groups enhance PDE7 inhibition (IC₅₀ < 10 nM), while 7-substitutions reduce selectivity .
  • Methoxybenzyl group : The 4-methoxy position improves solubility and bioavailability compared to ortho/meta analogs .
  • Fused ring planarity : Near-planar benzofuropyrimidinone cores (r.m.s. deviation < 0.02 Å) correlate with DNA intercalation activity .

Q. What challenges arise in regioselective functionalization of the benzofuropyrimidinone scaffold?

Issues include:

  • Competitive reactivity : Electrophilic substitution at C5 vs. C7 positions requires directing groups (e.g., amino or halogens) .
  • Pd-catalyzed cross-coupling : Bromine at C6 enables Suzuki or Sonogashira couplings, but steric hindrance from the methoxybenzyl group limits yields (<25% in some cases) .

Q. How can purification challenges (e.g., polar byproducts) be addressed post-synthesis?

Effective strategies involve:

  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging solubility differences between the product and byproducts .

Methodological Resources

  • Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 0.05) .
  • Spectral analysis : Reference IR peaks (e.g., ν C=O at ~1745 cm⁻¹) to confirm tautomeric forms .

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